![molecular formula C15H14ClNO3S2 B2535234 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 301158-19-0](/img/structure/B2535234.png)
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a carboxylic acid group (COOH) and a methylidene group (=CH2). The presence of these functional groups can influence the compound’s reactivity .
Molecular Structure Analysis
The molecular formula of the compound is C14H10ClNO5S2, and its molecular weight is 371.81. The compound contains a thiazolidine ring, a carboxylic acid group, and a methylidene group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group can participate in acid-base reactions, and the double bond in the methylidene group can undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the compound’s solubility could be influenced by its polarity .Wissenschaftliche Forschungsanwendungen
Cobalt(II) Complexes
A study by Huxel and Klingele (2015) explored the complexation of a similar ligand with Cobalt(II), resulting in Werner-type 3d transition metal complexes. These complexes exhibit unique structural characteristics due to their cationic coordination entities, attributed to imidazolium tags. This research opens up possibilities for novel applications in catalysis and materials science Huxel & Klingele, 2015.
Synthesis and Pharmacological Evaluation
Siddiqui et al. (2014) focused on the synthesis of N-substituted derivatives of a related compound, demonstrating potential antibacterial agents against both gram-negative and gram-positive bacteria. Their work involves a comprehensive methodology for synthesizing these derivatives and evaluating their biological activities, highlighting the potential for developing new antimicrobial agents Siddiqui et al., 2014.
Regioselective Chlorination
Zav’yalov et al. (2006) achieved regioselective chlorination of a related compound, leading to key intermediates in biotin (vitamin H) synthesis. Their methodology presents a novel approach to synthesizing biotin derivatives, which could have implications for nutritional science and medicinal chemistry Zav’yalov et al., 2006.
Chemiluminescence of Sulfanyl-substituted Compounds
Watanabe et al. (2010) explored the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, demonstrating the potential for these substances in analytical and diagnostic applications. Their work not only outlines the synthetic routes for these compounds but also details their properties and applications in detecting biological and chemical substances Watanabe et al., 2010.
Antimicrobial and Antiviral Activity
Research by Sah et al. (2014) and Chen et al. (2010) on derivatives of related compounds has shown promising results in antimicrobial and antiviral activities. These studies contribute to the understanding of how structural modifications can enhance biological activity, offering pathways for the development of new therapeutic agents Sah et al., 2014; Chen et al., 2010.
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-2-5-11(14(19)20)17-13(18)12(22-15(17)21)8-9-6-3-4-7-10(9)16/h3-4,6-8,11H,2,5H2,1H3,(H,19,20)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJAGYZCNREKQG-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

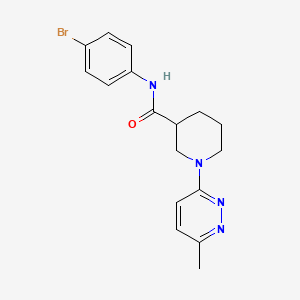
![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)

![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)
![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)
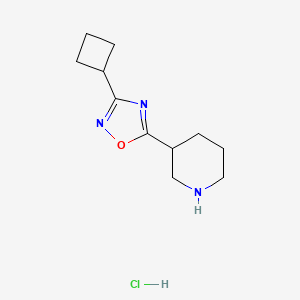
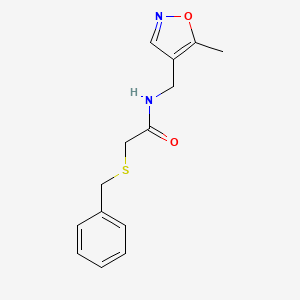
![N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2535168.png)
![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)
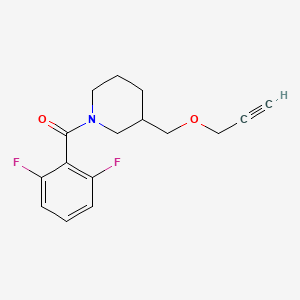
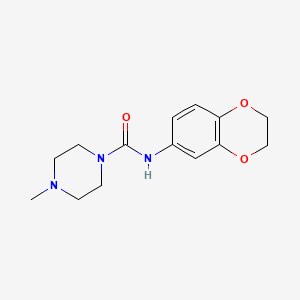
![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)
![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2535173.png)
